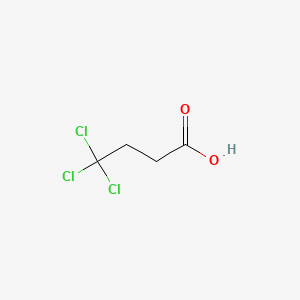

4,4,4-Trichlorobutyric acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4,4,4-trichlorobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5Cl3O2/c5-4(6,7)2-1-3(8)9/h1-2H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXPULUVMTDIQOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(Cl)(Cl)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5Cl3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90178000 | |

| Record name | 4,4,4-Trichlorobutyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90178000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2345-32-6 | |

| Record name | 4,4,4-Trichlorobutanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2345-32-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4,4-Trichlorobutyric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002345326 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,4,4-Trichlorobutyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90178000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4,4-trichlorobutyric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.333 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Properties of 4,4,4-Trichlorobutyric Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4,4,4-trichlorobutyric acid, a halogenated carboxylic acid of interest in synthetic organic chemistry and potential applications in drug development. This document details its chemical and physical properties, provides a detailed experimental protocol for its synthesis via a free radical-mediated reaction, and includes key visualizations to illustrate the synthetic pathway. All quantitative data is presented in structured tables for clarity and ease of comparison.

Chemical and Physical Properties

This compound, with the CAS number 2345-32-6, is a derivative of butyric acid distinguished by a trichloromethyl group at the terminal position. This structural feature significantly influences its chemical reactivity and physical properties.

Physical Properties

The known physical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in various experimental setups.

| Property | Value | Reference |

| Molecular Formula | C₄H₅Cl₃O₂ | [1] |

| Molecular Weight | 191.44 g/mol | [1] |

| Melting Point | 43-44 °C | [1] |

| Boiling Point | 274 °C | [1] |

| Predicted pKa | 4.18 ± 0.10 | [1] |

| Solubility | Soluble in aqueous sodium carbonate. | [1] |

| Storage | Ambient temperatures. | [1] |

Chemical Properties and Safety

The presence of the electron-withdrawing trichloromethyl group increases the acidity of the carboxylic acid compared to unsubstituted butyric acid. The compound is classified as causing severe skin burns and eye damage, necessitating careful handling in a laboratory setting with appropriate personal protective equipment.

Synthesis of this compound

The primary route for the synthesis of this compound is the free radical addition of carbon tetrachloride to acrylic acid. This reaction, a type of telomerization, is typically initiated by a radical initiator.

Reaction Mechanism

The reaction proceeds through a classic free radical chain mechanism, which can be broken down into three key stages: initiation, propagation, and termination.

Caption: Reaction mechanism for the free radical addition of CCl₄ to acrylic acid.

Experimental Protocol

The following is a representative experimental protocol for the synthesis of this compound, based on established principles of free radical addition reactions.

Materials:

-

Acrylic acid

-

Carbon tetrachloride (CCl₄)

-

Benzoyl peroxide (or another suitable radical initiator)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Appropriate solvents for extraction and purification (e.g., diethyl ether, petroleum ether)

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer with heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for extraction and filtration

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place a solution of acrylic acid in an excess of carbon tetrachloride. The carbon tetrachloride serves as both a reactant and a solvent.

-

Initiation: Gently heat the mixture to reflux. Dissolve a catalytic amount of benzoyl peroxide in a small amount of carbon tetrachloride and add it dropwise to the refluxing mixture through the dropping funnel over a period of 1-2 hours.

-

Reaction: Continue to reflux the mixture with stirring for an additional 6-8 hours to ensure the reaction goes to completion. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) if necessary.

-

Workup:

-

Allow the reaction mixture to cool to room temperature.

-

Remove the excess carbon tetrachloride using a rotary evaporator.

-

Dissolve the residue in diethyl ether and wash it with water to remove any remaining acrylic acid and other water-soluble impurities.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent system, such as a mixture of petroleum ether and diethyl ether, or by vacuum distillation.

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis and purification of this compound.

Caption: General workflow for the synthesis and purification of this compound.

Spectroscopic Data

Predicted ¹H NMR Spectrum

| Protons | Chemical Shift (ppm) | Multiplicity | Integration |

| -CH ₂-COOH | ~2.8-3.2 | Triplet | 2H |

| Cl₃C-CH ₂- | ~3.4-3.8 | Triplet | 2H |

| -COOH | ~10-12 | Singlet (broad) | 1H |

Predicted ¹³C NMR Spectrum

| Carbon | Chemical Shift (ppm) |

| -C OOH | ~175-180 |

| -C H₂-COOH | ~35-45 |

| Cl₃C-C H₂- | ~50-60 |

| -C Cl₃ | ~95-105 |

Predicted Key IR Absorptions

| Functional Group | Wavenumber (cm⁻¹) | Appearance |

| O-H (Carboxylic Acid) | 2500-3300 | Broad |

| C=O (Carboxylic Acid) | 1700-1725 | Strong, sharp |

| C-Cl | 600-800 | Strong |

Predicted Mass Spectrum

The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 190, 192, 194, and 196 due to the isotopic abundance of chlorine. Key fragmentation patterns would likely involve the loss of the carboxyl group (-COOH), chlorine atoms (-Cl), and the trichloromethyl radical (•CCl₃).

Applications and Future Directions

This compound serves as a versatile building block in organic synthesis. The presence of both a carboxylic acid and a trichloromethyl group allows for a variety of chemical transformations. Its potential applications in drug development could be explored, particularly in the synthesis of novel pharmacologically active molecules where the trichloromethyl group might enhance lipophilicity or metabolic stability. Further research into its reactivity and biological activity is warranted to fully elucidate its potential.

Disclaimer

This document is intended for informational purposes for a professional audience. The experimental protocol provided is a representative procedure and should be adapted and optimized with appropriate safety precautions in a controlled laboratory setting. All chemical handling should be performed in accordance with established safety guidelines.

References

Characterization of 4,4,4-Trichlorobutyric Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization of 4,4,4-Trichlorobutyric acid (also known as 4,4,4-trichlorobutanoic acid). Due to the limited availability of direct experimental data in public literature, this guide combines reported physical properties with predicted spectroscopic data and plausible chemical methodologies. This document is intended to serve as a foundational resource for researchers and professionals involved in chemical synthesis and drug development.

Physicochemical Properties

This compound is a halogenated carboxylic acid. Its key physicochemical properties are summarized in the table below. These properties are crucial for its handling, storage, and application in synthetic protocols.

| Property | Value | Reference(s) |

| Molecular Formula | C₄H₅Cl₃O₂ | [1][2][3] |

| Molecular Weight | 191.44 g/mol | [1][2] |

| CAS Number | 2345-32-6 | [1][2][3] |

| Melting Point | 43-44 °C / 51-52 °C | [4] |

| Boiling Point | 274 °C (at 760 mmHg) | [4] |

| Density | 1.551 g/cm³ | [4] |

| Solubility | Soluble in aqueous sodium carbonate. | [1][4] |

| pKa (Predicted) | 4.18 ± 0.10 | [1] |

Spectroscopic Characterization

Predicted ¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show two distinct signals corresponding to the two methylene groups (-CH₂-).

| Chemical Shift (ppm, predicted) | Multiplicity | Integration | Assignment |

| ~ 3.0 - 3.4 | Triplet | 2H | -CH₂-COOH |

| ~ 3.5 - 3.9 | Triplet | 2H | -CH₂-CCl₃ |

Experimental Protocol: NMR Spectroscopy

A standard protocol for obtaining a ¹H NMR spectrum would involve:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

-

Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals and determine the chemical shifts relative to the reference standard.

Predicted ¹³C NMR Spectroscopy

The carbon-13 NMR spectrum is predicted to exhibit four unique signals, one for each carbon atom in the molecule.

| Chemical Shift (ppm, predicted) | Assignment |

| ~ 35 - 45 | -C H₂-COOH |

| ~ 50 - 60 | -C H₂-CCl₃ |

| ~ 95 - 105 | -C Cl₃ |

| ~ 170 - 180 | -C OOH |

Predicted Mass Spectrometry

Electron ionization mass spectrometry (EI-MS) of this compound would likely result in a molecular ion peak followed by characteristic fragmentation patterns.

| m/z (predicted) | Fragment |

| 189, 191, 193 | [M]⁺ (Molecular ion, showing isotopic pattern for 3 Cl atoms) |

| 154, 156, 158 | [M - Cl]⁺ |

| 117, 119, 121 | [CCl₃]⁺ |

| 73 | [CH₂CH₂COOH]⁺ |

| 45 | [COOH]⁺ |

Experimental Protocol: Mass Spectrometry

A general procedure for obtaining an EI-mass spectrum is as follows:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.

-

Ionization: Bombard the sample with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

-

Mass Analysis: Accelerate the resulting ions and separate them based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.

Synthesis Methodology

A plausible synthetic route for this compound is the free-radical addition of a trichloromethyl source to an acrylic acid derivative, followed by hydrolysis. A detailed experimental protocol based on this strategy is proposed below.

Experimental Protocol: Synthesis of this compound

This protocol describes a potential two-step synthesis starting from acrylic acid.

Step 1: Synthesis of Methyl 4,4,4-trichlorobutanoate

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel, dissolve methyl acrylate (1 eq.) and a radical initiator such as benzoyl peroxide (0.05 eq.) in an excess of chloroform (CHCl₃), which also serves as the trichloromethyl radical source.

-

Reaction: Heat the mixture to reflux under an inert atmosphere (e.g., nitrogen or argon).

-

Work-up: After the reaction is complete (monitored by TLC or GC), cool the mixture to room temperature. Remove the excess chloroform under reduced pressure. The crude product can be purified by vacuum distillation.

Step 2: Hydrolysis to this compound

-

Reaction Setup: Dissolve the methyl 4,4,4-trichlorobutanoate (1 eq.) from the previous step in a mixture of a suitable solvent (e.g., methanol or ethanol) and an aqueous solution of a strong base (e.g., sodium hydroxide or potassium hydroxide, 1.1 eq.).

-

Reaction: Stir the mixture at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC).

-

Work-up: Cool the reaction mixture in an ice bath and acidify with a mineral acid (e.g., HCl) until the pH is acidic. The product, this compound, may precipitate out of the solution. If not, extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Dry the combined organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).

Caption: Proposed two-step synthesis workflow for this compound.

Reactivity and Potential Applications

Reactivity

The reactivity of this compound is dictated by its two functional groups: the carboxylic acid and the trichloromethyl group.

-

Carboxylic Acid Group: This group can undergo typical reactions of carboxylic acids, such as:

-

Esterification: Reaction with alcohols in the presence of an acid catalyst to form esters.

-

Amide Formation: Reaction with amines, often via an activated carboxylic acid derivative (e.g., acid chloride), to form amides.

-

Reduction: Reduction to the corresponding alcohol (4,4,4-trichlorobutan-1-ol) using strong reducing agents like lithium aluminum hydride.

-

Salt Formation: Reaction with bases to form carboxylate salts.[1][4]

-

-

Trichloromethyl Group: The C-Cl bonds in the trichloromethyl group can be susceptible to nucleophilic substitution under certain conditions, although this is generally less facile than for primary or secondary alkyl halides. The electron-withdrawing nature of the three chlorine atoms also influences the acidity of the adjacent methylene protons.

Caption: Key reactions of the carboxylic acid functionality in this compound.

Potential Applications

While specific applications are not extensively documented, this compound is noted as a pharmaceutical intermediate .[4] Its bifunctional nature, with a carboxylic acid handle for further derivatization and a trichloromethyl group that can influence lipophilicity and metabolic stability, makes it a potentially useful building block in medicinal chemistry.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn. It is important to consult the Safety Data Sheet (SDS) for detailed safety and handling information.

Conclusion

This technical guide has provided a summary of the known and predicted characteristics of this compound. While there is a scarcity of publicly available experimental data, this document serves as a valuable starting point for researchers by consolidating physicochemical properties, offering predicted spectroscopic data, proposing a viable synthetic route with a detailed protocol, and outlining its expected reactivity and potential applications. Further experimental validation of the predicted data is encouraged to build upon this foundational knowledge.

References

In-Depth Technical Guide: 4,4,4-Trichlorobutyric Acid (CAS Number: 2345-32-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4,4,4-Trichlorobutyric acid (CAS No. 2345-32-6), a halogenated carboxylic acid. The document consolidates available data on its chemical and physical properties, synthesis methodologies, and safety and handling protocols. Due to a notable lack of published research on the specific biological activity and spectroscopic analysis of this compound, this guide also highlights these significant knowledge gaps. While direct experimental data for detailed spectral analysis and biological pathway interactions are not currently available in the public domain, this guide serves as a foundational resource for researchers initiating studies on this molecule.

Chemical and Physical Properties

This compound, also known as 4,4,4-trichlorobutanoic acid, is a chlorinated derivative of butyric acid. Its key chemical and physical properties are summarized in the table below, compiled from various chemical data sources.

| Property | Value | Reference(s) |

| CAS Number | 2345-32-6 | [1] |

| Molecular Formula | C₄H₅Cl₃O₂ | [1] |

| Molecular Weight | 191.44 g/mol | [1] |

| IUPAC Name | 4,4,4-Trichlorobutanoic acid | [2] |

| Synonyms | This compound, Butanoic acid, 4,4,4-trichloro- | [2] |

| Appearance | Solid Crystalline | |

| Melting Point | 51-52 °C | |

| Boiling Point | 274.8 °C at 760 mmHg | |

| Density | 1.551 g/cm³ | |

| Solubility | Soluble in aqueous sodium carbonate. | [1] |

| pKa (Predicted) | 4.18 ± 0.10 | [1] |

| Flash Point | 120 °C | |

| Vapor Pressure | 0.00145 mmHg at 25°C | |

| Refractive Index | 1.505 | |

| InChI | InChI=1S/C4H5Cl3O2/c5-4(6,7)2-1-3(8)9/h1-2H2,(H,8,9) | [1] |

| Canonical SMILES | C(CC(Cl)(Cl)Cl)C(=O)O | [1] |

Synthesis and Reactivity

Synthesis via Oxidation of Trichloropentene

One reported method involves the oxidation of a trichloropentene.[3] This process is outlined in the workflow diagram below.

References

An In-depth Technical Guide to the Molecular Structure of 4,4,4-Trichlorobutyric Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the molecular structure, properties, and synthesis of 4,4,4-Trichlorobutyric acid, a significant compound used as a pharmaceutical intermediate.[1]

Chemical Identity and Molecular Structure

This compound is a chlorinated derivative of butyric acid. The core structure consists of a four-carbon chain terminating in a carboxylic acid group, with three chlorine atoms substituting the hydrogens on the terminal methyl group (C4).

Table 1: Chemical Identifiers

| Identifier | Value |

|---|---|

| IUPAC Name | 4,4,4-trichlorobutanoic acid |

| CAS Number | 2345-32-6[1][2] |

| Molecular Formula | C4H5Cl3O2[2] |

| Molecular Weight | 191.44 g/mol [2][3] |

| Canonical SMILES | C(CC(Cl)(Cl)Cl)C(=O)O[2] |

| InChI Key | KXPULUVMTDIQOQ-UHFFFAOYSA-N[2] |

Physicochemical Properties

The physicochemical properties of this compound are crucial for its application in synthesis and drug development. Key quantitative data are summarized below.

Table 2: Physicochemical Data

| Property | Value |

|---|---|

| pKa (Predicted) | 4.18 ± 0.10[2] |

| Solubility | Soluble in aqueous sodium carbonate.[1][2] |

| Storage | Recommended to be stored at ambient temperatures.[2] |

Spectroscopic Data

Synthesis and Experimental Protocols

The synthesis of chlorinated butyric acid derivatives often involves the reaction of precursors like γ-butyrolactone with chlorinating agents. A general procedure for a related synthesis, the creation of 4-chlorobutyric acid, provides a foundational understanding.

Experimental Protocol: Synthesis of 4-Chlorobutyric Acid from γ-Butyrolactone (Illustrative)

This protocol illustrates a common pathway for synthesizing chlorinated butyric acids and can be adapted. The synthesis of 4-chlorobutyryl chloride, for instance, involves reacting gamma-butyrolactone with thionyl chloride.[6]

-

Objective: To synthesize 4-chlorobutyric acid via the ring-opening of γ-butyrolactone.

-

Reagents:

-

γ-Butyrolactone (86 g)

-

20% Hydrochloric acid (200 g)

-

Silicotungstic acid (5 g, catalyst)

-

-

Methodology:

-

86 g of γ-butyrolactone is placed into a reaction flask.

-

5 g of silicotungstic acid is added to the flask while maintaining stirring at room temperature and normal pressure.

-

200 g of 20% hydrochloric acid is slowly added to the mixture.

-

The reaction is stirred for 2 hours.

-

Progress is monitored by Gas Chromatography (GC) to confirm the consumption of γ-butyrolactone (target: <1% remaining).

-

Upon completion, the mixture is allowed to stand, forming separate layers.

-

The lower product layer is collected. The upper aqueous layer can be used for repeated extractions.[7]

-

A logical workflow for a potential synthesis of this compound is visualized below. This pathway illustrates the addition of a trichloromethyl group to a suitable precursor.

Caption: A potential radical addition synthesis pathway for this compound.

Safety and Handling

This compound is classified as a substance that causes severe skin burns and eye damage.[2] Appropriate personal protective equipment (PPE), including gloves and eye protection, should be used when handling this chemical.

GHS Precautionary Statements:

-

If Swallowed: Rinse mouth. Do NOT induce vomiting.[1]

-

If on Skin (or hair): Remove/Take off immediately all contaminated clothing. Rinse skin with water/shower.[1]

-

If in Eyes: Rinse cautiously with water for several minutes.[1]

-

Storage: Store locked up.[1]

This guide serves as a foundational resource for professionals engaged in research and development involving this compound. For further details, consulting the primary literature and safety data sheets is strongly recommended.

References

- 1. 错误页 [amp.chemicalbook.com]

- 2. Page loading... [guidechem.com]

- 3. Butyric acid, 4,4,4-trichloro--Molbase [molbase.com]

- 4. Page loading... [guidechem.com]

- 5. spectrabase.com [spectrabase.com]

- 6. CN104592001A - Process method for synthesizing and purifying 4-chlorobutyryl chloride - Google Patents [patents.google.com]

- 7. 4-CHLOROBUTYRIC ACID synthesis - chemicalbook [chemicalbook.com]

Spectroscopic Characterization of 4,4,4-Trichlorobutyric Acid: A Technical Guide

Predicted Spectroscopic Data

The anticipated spectroscopic data for 4,4,4-Trichlorobutyric acid are summarized below. These predictions are derived from the known effects of halogenation and the characteristic signals of the butyric acid backbone.

Table 1: Predicted Spectroscopic Data for this compound

| Spectroscopy | Predicted Data |

| ¹H NMR | δ (ppm) : 2.5-2.8 (t, 2H, -CH₂-COOH), 3.2-3.5 (t, 2H, -CH₂-CCl₃) |

| ¹³C NMR | δ (ppm) : ~175 (C1, COOH), ~35 (C2, -CH₂-COOH), ~50 (C3, -CH₂-CCl₃), ~95 (C4, -CCl₃) |

| IR Spectroscopy | Wavenumber (cm⁻¹) : 3300-2500 (broad, O-H stretch), 2950-2850 (C-H stretch), 1710 (strong, C=O stretch), 1300-1200 (C-O stretch), 800-600 (strong, C-Cl stretch) |

| Mass Spectrometry | m/z : 190/192/194/196 (M⁺, chlorine isotope pattern), loss of COOH (m/z 145/147/149/151), loss of CCl₃ (m/z 73) |

Analysis and Interpretation

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to be relatively simple, showing two triplets. The methylene group adjacent to the trichloromethyl group (C3 protons) will be deshielded due to the strong electron-withdrawing effect of the three chlorine atoms, appearing further downfield (predicted around 3.2-3.5 ppm). The methylene group adjacent to the carboxylic acid (C2 protons) will appear further upfield (predicted around 2.5-2.8 ppm). Each signal will be split into a triplet by the adjacent methylene group. The carboxylic acid proton will appear as a broad singlet far downfield, typically between 10-13 ppm.[1][2][3]

¹³C NMR Spectroscopy

Four distinct signals are predicted in the ¹³C NMR spectrum.

-

C1: The carboxyl carbon is expected in the typical range of 165-185 ppm.[2][4]

-

C4: The carbon atom bonded to three chlorine atoms (-CCl₃) will be significantly deshielded and is predicted to appear around 95 ppm.

-

C3: The methylene carbon adjacent to the -CCl₃ group will be more deshielded than a standard alkane carbon, predicted around 50 ppm.

-

C2: The methylene carbon alpha to the carbonyl group is predicted to be around 35 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by features characteristic of a carboxylic acid and a chlorinated alkane.

-

O-H Stretch: A very broad and strong absorption band from 3300 cm⁻¹ down to 2500 cm⁻¹, characteristic of the hydrogen-bonded O-H stretch in a carboxylic acid dimer, is expected.[1][4]

-

C=O Stretch: A strong, sharp absorption around 1710 cm⁻¹ corresponds to the carbonyl stretch.[1][5]

-

C-H Stretch: Aliphatic C-H stretching bands will appear between 2950 and 2850 cm⁻¹.[5]

-

C-Cl Stretch: One or more strong absorption bands in the fingerprint region, typically between 800 and 600 cm⁻¹, will be indicative of the C-Cl bonds.

Mass Spectrometry

In mass spectrometry with electron impact (EI) ionization, the molecular ion (M⁺) peak would be observable. Due to the presence of three chlorine atoms, this peak will appear as a characteristic cluster of isotopic peaks (M⁺, M+2, M+4, M+6) with a predictable ratio. Key fragmentation pathways for carboxylic acids include the loss of the hydroxyl group (-OH, M-17) and the entire carboxyl group (-COOH, M-45).[6][7] Alpha-cleavage next to the carbonyl group could lead to the loss of the C₃H₂Cl₃ radical, resulting in a fragment at m/z 73. Another prominent fragmentation would be the loss of the CCl₃ group, leading to a fragment at m/z 73.

Spectroscopic Data of Related Compounds

For comparative purposes, available spectroscopic data for 4-chlorobutanoic acid is presented.

Table 2: Experimental Spectroscopic Data for 4-Chlorobutanoic Acid

| Spectroscopy | Experimental Data for 4-Chlorobutanoic Acid | Reference |

| ¹H NMR | Provided in spectral databases. | [3] |

| ¹³C NMR | Provided in spectral databases. | |

| IR Spectroscopy | Available in the NIST WebBook. | [8] |

| Mass Spectrometry | Mass spectrum available in the NIST WebBook. | [8] |

Generalized Experimental Protocols

The following are generalized protocols for obtaining spectroscopic data for a solid organic acid like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the solid sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the sample is fully dissolved.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.

-

Data Acquisition: Transfer the solution to a 5 mm NMR tube. Place the tube in the NMR spectrometer.

-

¹H NMR: Acquire the proton spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans for sufficient signal-to-noise.

-

¹³C NMR: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary due to the lower natural abundance of ¹³C and longer relaxation times.

Fourier-Transform Infrared (FT-IR) Spectroscopy

This protocol describes the thin solid film method.

-

Sample Preparation: Dissolve a small amount (~10-20 mg) of the solid sample in a few drops of a volatile solvent (e.g., acetone or methylene chloride).[9]

-

Film Deposition: Place a drop of the resulting solution onto a clean, dry IR-transparent salt plate (e.g., NaCl or KBr).[9]

-

Solvent Evaporation: Allow the solvent to evaporate completely, leaving a thin, even film of the solid compound on the plate.

-

Data Acquisition: Place the salt plate in the sample holder of the FT-IR spectrometer.

-

Background Scan: Run a background spectrum with an empty sample compartment or a clean salt plate.

-

Sample Scan: Run the sample spectrum. The spectrum is typically recorded from 4000 cm⁻¹ to 400 cm⁻¹.[10]

Mass Spectrometry (MS)

This protocol is for a typical Gas Chromatography-Mass Spectrometry (GC-MS) setup.

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate. If the compound is not volatile, derivatization (e.g., esterification) may be required.

-

Injection: Inject a small volume (e.g., 1 µL) of the solution into the GC inlet.

-

Chromatographic Separation: The sample is vaporized and separated on a GC column. A temperature gradient program is used to elute the compound.

-

Ionization: As the compound elutes from the column, it enters the mass spectrometer's ion source. Electron Impact (EI) at 70 eV is a common ionization method for small molecules.[11]

-

Mass Analysis: The resulting ions are separated by a mass analyzer (e.g., quadrupole or time-of-flight) based on their mass-to-charge ratio (m/z).[12]

-

Detection: The detector records the abundance of each ion, generating a mass spectrum.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the characterization of a newly synthesized compound such as this compound.

Caption: Workflow for Synthesis and Spectroscopic Characterization.

References

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. CH 336: Carboxylic Acid Spectroscopy [sites.science.oregonstate.edu]

- 5. uanlch.vscht.cz [uanlch.vscht.cz]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 8. Butanoic acid, 4-chloro- [webbook.nist.gov]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. zefsci.com [zefsci.com]

An In-depth Technical Guide to the Safety and Handling of 4,4,4-Trichlorobutyric Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling protocols for 4,4,4-Trichlorobutyric acid (CAS No. 2345-32-6). Due to the limited publicly available safety data specific to this compound, this document also incorporates general safety principles for handling corrosive and hazardous chemicals. All personnel should exercise caution and adhere to established laboratory safety standards when working with this substance.

Chemical Identification and Properties

This compound is a carboxylic acid derivative. The presence of three chlorine atoms on the terminal carbon atom significantly influences its chemical properties and potential reactivity.

| Identifier | Value |

| Chemical Name | This compound |

| CAS Number | 2345-32-6[1][2][3] |

| Molecular Formula | C4H5Cl3O2[1] |

| Molecular Weight | 191.44 g/mol [1][4] |

| Canonical SMILES | C(CC(Cl)(Cl)Cl)C(=O)O[1] |

| InChI Key | KXPULUVMTDIQOQ-UHFFFAOYSA-N[1] |

| Solubility | Soluble in aqueous sodium carbonate[1][3] |

| pKa (Predicted) | 4.18 ± 0.10[1] |

Hazard Identification and Classification

Based on available GHS (Globally Harmonized System of Classification and Labelling of Chemicals) information, this compound is classified as a hazardous substance.

| Hazard Class | Hazard Statement |

| Skin Corrosion/Irritation | H314: Causes severe skin burns and eye damage[1][4] |

Signal Word: Danger[1]

Precautionary Statements:

| Code | Statement |

| P260 | Do not breathe dusts or mists.[5][6] |

| P264 | Wash skin thoroughly after handling.[5][6] |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[5][6] |

| P301+P330+P331 | IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[3][4][5] |

| P303+P361+P353 | IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[3][4][6] |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][4][6] |

| P310 | Immediately call a POISON CENTER or doctor/physician.[4][6] |

| P405 | Store locked up.[3][4] |

| P501 | Dispose of contents/container to an approved waste disposal plant.[4][6] |

Experimental Protocols: Safe Handling Procedures

The following is a general protocol for the safe handling of corrosive chemicals like this compound. This should be adapted to specific laboratory conditions and experimental needs.

3.1. Engineering Controls

-

Ventilation: Always handle this compound in a well-ventilated area. A certified chemical fume hood is required to minimize inhalation exposure.[6][7]

-

Safety Equipment: An eyewash station and a safety shower must be readily accessible in the immediate work area.[6][8]

3.2. Personal Protective Equipment (PPE)

A comprehensive PPE ensemble is mandatory when handling this compound.

| Protection Type | Specification |

| Eye and Face | Chemical safety goggles and a face shield are essential to protect against splashes.[9] |

| Skin | A lab coat and appropriate chemical-resistant gloves (e.g., nitrile or butyl rubber) must be worn.[9] Ensure gloves are inspected before use and removed properly to avoid skin contact.[7] |

| Respiratory | If there is a risk of generating aerosols or dusts, or if working outside a fume hood, a NIOSH-approved respirator with appropriate cartridges should be used.[7][10] |

| Body | For larger quantities or increased risk of exposure, a chemical-resistant apron or suit should be worn.[5] |

3.3. Handling and Storage

-

Handling: Avoid direct contact with the substance.[10] Prevent the formation of dust and aerosols.[5] Wash hands thoroughly after handling.[10]

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials.[6][10] Keep the container tightly closed.[6] Store in a designated corrosives area.[8]

Accidental Release and First Aid Measures

4.1. Accidental Release

-

Evacuate: Immediately evacuate personnel from the affected area.

-

Ventilate: Ensure the area is well-ventilated.

-

Containment: Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., sand, diatomite).[5][10]

-

Neutralization: For acidic spills, a neutralizing agent may be used.[5]

-

Cleanup: Carefully collect the absorbed material into a labeled, sealed container for proper disposal.[7][10]

-

Decontamination: Clean the spill area thoroughly.

4.2. First Aid

Immediate medical attention is crucial in case of exposure.

| Exposure Route | First Aid Protocol |

| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[7][8] Seek immediate medical attention.[8] |

| Skin Contact | Immediately remove all contaminated clothing.[10] Wash the affected skin with plenty of soap and water for at least 15 minutes.[7][11] Seek immediate medical attention.[8] |

| Inhalation | Move the individual to fresh air.[7] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration.[7] Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting.[6][8] Rinse the mouth with water.[7] Seek immediate medical attention.[7][8] |

Visualizations

The following diagrams illustrate key safety workflows.

Caption: Workflow for the safe handling of hazardous chemicals.

Caption: First aid response workflow for chemical exposure incidents.

References

- 1. Page loading... [guidechem.com]

- 2. 2345-32-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. 错误页 [amp.chemicalbook.com]

- 4. echemi.com [echemi.com]

- 5. itwreagents.com [itwreagents.com]

- 6. assets.thermofisher.cn [assets.thermofisher.cn]

- 7. capotchem.com [capotchem.com]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 9. leelinework.com [leelinework.com]

- 10. files.dep.state.pa.us [files.dep.state.pa.us]

- 11. en.hesperian.org [en.hesperian.org]

The Biological Activity of 4,4,4-Trichlorobutyric Acid: A Review of Available Data

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4,4,4-Trichlorobutyric acid, a halogenated carboxylic acid, is a synthetic compound with limited publicly available data regarding its specific biological activities. While its chemical structure suggests potential for biological interactions, comprehensive studies detailing its mechanism of action, pharmacological effects, and toxicological profile are scarce in the current scientific literature. This technical guide aims to consolidate the existing information, highlight the gaps in our understanding, and propose potential avenues for future research. Due to the limited specific data, this document will also draw cautious comparisons to structurally related compounds to provide a theoretical framework for its potential biological activities.

Chemical and Physical Properties

A foundational understanding of a compound's biological activity begins with its physicochemical properties. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile.

| Property | Value | Reference |

| CAS Number | 2345-32-6 | [1][2] |

| Molecular Formula | C4H5Cl3O2 | [2][3] |

| Molecular Weight | 191.44 g/mol | [2][3] |

| pKa (Predicted) | 4.18 ± 0.10 | [2] |

| Solubility | Soluble in aqueous sodium carbonate. | [1][2] |

Known and Potential Biological Interactions

Structural Analogs and Their Activities

The presence of a carboxylic acid group and a trichloromethyl group suggests potential interactions with various biological targets.

-

Analogy to Butyric Acid Derivatives: Butyric acid and its derivatives, such as 4-hydroxybutyric acid (GHB), are known to have significant neurological effects.[4][5] GHB, for instance, acts as a neurotransmitter and a neuromodulator.[4] It is plausible that the butyric acid backbone of this compound could facilitate interaction with receptors or enzymes that recognize short-chain fatty acids.

-

Analogy to Chlorinated Compounds: The three chlorine atoms on the terminal carbon significantly increase the electrophilicity of the molecule and its lipophilicity. Halogenated compounds are known to interact with various enzymes and receptors. For example, trichlorophenoxyacetic acid (2,4,5-T) is a synthetic auxin that acts as a herbicide.[6] While the overall structure is different, the presence of a trichlorinated alkyl chain could confer unique biological properties.

Postulated Mechanisms of Action (Hypothetical)

Given the lack of direct evidence, any discussion on the mechanism of action of this compound remains speculative. The following diagram illustrates a hypothetical workflow for investigating its potential biological effects.

Caption: A proposed experimental workflow for characterizing the biological activity of this compound.

Potential Research Directions

To elucidate the biological activity of this compound, a systematic investigation is required.

Experimental Protocols

4.1.1. High-Throughput Screening (HTS):

-

Objective: To identify potential biological targets.

-

Methodology: Screen this compound against a broad panel of receptors, enzymes, and ion channels. Commercially available screening panels can be utilized. The compound would be tested at various concentrations to determine dose-response relationships.

4.1.2. Cytotoxicity Assays:

-

Objective: To assess the compound's toxicity on various cell lines.

-

Methodology:

-

Culture selected cell lines (e.g., HepG2 for liver toxicity, HEK293 for kidney toxicity, and a panel of cancer cell lines).

-

Treat cells with a serial dilution of this compound for 24, 48, and 72 hours.

-

Assess cell viability using an MTT or CellTiter-Glo assay.

-

Calculate the IC50 (half-maximal inhibitory concentration) for each cell line.

-

4.1.3. Enzyme Inhibition Assays:

-

Objective: To determine if the compound inhibits specific enzymes, particularly those involved in metabolic pathways.

-

Methodology: Based on structural similarities, enzymes such as fatty acid synthase or those involved in butyrate metabolism could be prioritized. Standard enzymatic assays using purified enzymes and a detectable substrate would be performed in the presence and absence of this compound.

Toxicology and Safety

Currently, the available safety information for this compound is limited to general hazard statements. It is classified as causing severe skin burns and eye damage.[2] Precautionary statements advise rinsing affected areas with water and not inducing vomiting if swallowed.[1] A comprehensive toxicological assessment, including acute and chronic toxicity studies in animal models, would be necessary to establish a complete safety profile.

Conclusion

The biological activity of this compound remains largely uncharacterized in the public scientific literature. While its chemical structure provides some clues for potential biological interactions, a significant research effort is required to elucidate its pharmacological and toxicological properties. The proposed experimental workflows and research directions in this guide offer a roadmap for future investigations. A thorough understanding of this compound's biological profile is essential before its potential as a pharmaceutical intermediate or a bioactive molecule can be fully realized. Further research is strongly encouraged to fill the existing knowledge gaps.

References

- 1. 错误页 [amp.chemicalbook.com]

- 2. Page loading... [guidechem.com]

- 3. Butyric acid, 4,4,4-trichloro--Molbase [molbase.com]

- 4. 4-Hydroxybutyric Acid | C4H8O3 | CID 10413 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. THE METABOLISM OF 4-OH BUTYRIC ACID - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Trichlorophenoxyacetic acid | C8H5Cl3O3 | CID 1480 - PubChem [pubchem.ncbi.nlm.nih.gov]

4,4,4-Trichlorobutyric Acid: A Technical Review

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4,4,4-trichlorobutyric acid, consolidating available data on its chemical properties, synthesis, and potential biological relevance. Due to the limited specific research on this particular molecule, this review also draws upon established principles of relevant chemical reactions and the biological activities of structurally similar compounds to provide a predictive context for its behavior.

Core Chemical and Physical Properties

This compound, with the chemical formula C₄H₅Cl₃O₂, is a halogenated carboxylic acid. While extensive experimental data is scarce in peer-reviewed literature, some fundamental properties can be summarized.

| Property | Value | Source |

| Molecular Weight | 191.44 g/mol | [1] |

| CAS Number | 2345-32-6 | [1] |

| Predicted pKa | 4.18 ± 0.10 | [1] |

| Solubility | Soluble in aqueous sodium carbonate. | [2] |

Synthesis Methodology: A Focus on Free-Radical Addition

The primary synthetic route suggested by the chemical literature for compounds with a trichloromethyl group at a terminal position is through a free-radical addition reaction. Specifically, the synthesis of this compound would likely involve the addition of a trichloromethyl radical to a butenoic acid derivative.

Experimental Protocol: A Postulated Synthesis

Reaction: The likely reaction involves the addition of carbon tetrachloride (CCl₄) to but-3-enoic acid (vinylacetic acid) in the presence of a radical initiator.

Detailed Postulated Methodology:

-

Reaction Setup: To a solution of but-3-enoic acid in a suitable solvent (e.g., a non-polar solvent to favor the radical pathway), add an excess of carbon tetrachloride.

-

Initiation: Introduce a radical initiator, such as benzoyl peroxide or azobisisobutyronitrile (AIBN). The initiator is typically added in catalytic amounts.

-

Reaction Conditions: The reaction mixture is heated to the decomposition temperature of the initiator (typically 80-100 °C for AIBN) and stirred for several hours. The progress of the reaction would be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up and Purification: Upon completion, the excess carbon tetrachloride and solvent are removed under reduced pressure. The crude product would then be purified, likely through distillation or chromatography, to yield this compound.

A diagram illustrating the key steps in this proposed synthesis is provided below.

Caption: Proposed free-radical synthesis of this compound.

Biological Activity and Signaling Pathways: A Predictive Outlook

Direct experimental evidence for the biological activity of this compound is currently absent from the scientific literature. However, the biological effects of other chlorinated carboxylic acids have been studied, which may provide insights into the potential activities of this compound. For instance, various chlorinated derivatives of naturally occurring acids have been investigated for their antimicrobial and cytotoxic properties.[3][4]

Given its structure as a short-chain carboxylic acid with a bulky, lipophilic trichloromethyl group, it is plausible that this compound could interact with biological membranes or enzymes. The high degree of chlorination could also influence its metabolic stability and potential for bioaccumulation.

Without experimental data, any proposed signaling pathway or mechanism of action would be purely speculative. Further research, including in vitro screening against various cell lines and enzymatic assays, is necessary to elucidate any biological effects.

A logical workflow for the initial biological evaluation of this compound is outlined below.

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound | 2345-32-6 [amp.chemicalbook.com]

- 3. Synthesis and Biological Activity of N-Substituted-3-chloro-2-azetidinones | MDPI [mdpi.com]

- 4. Study of Biological Activities and ADMET-Related Properties of Novel Chlorinated N-arylcinnamamides - PMC [pmc.ncbi.nlm.nih.gov]

The Trichloromethyl Group in Butyric Acid: A Technical Guide to its Reactivity and Synthetic Utility

For Researchers, Scientists, and Drug Development Professionals

The 4,4,4-trichlorobutyric acid scaffold represents a unique building block in organic synthesis, particularly for the development of novel therapeutic agents. The presence of the trichloromethyl group offers a versatile handle for a variety of chemical transformations, allowing for the introduction of diverse functionalities and the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the reactivity of the trichloromethyl group in the context of a butyric acid backbone, summarizing key reactions, providing experimental insights, and highlighting its potential in drug discovery.

Core Reactivity of the Trichloromethyl Group

The reactivity of the trichloromethyl group in this compound and its derivatives is dominated by its susceptibility to nucleophilic attack, reduction, and elimination reactions. The electron-withdrawing nature of the three chlorine atoms polarizes the C-Cl bonds and acidifies the α-protons, influencing the molecule's overall chemical behavior.

Nucleophilic Substitution and Hydrolysis

The trichloromethyl group can undergo nucleophilic substitution, although typically under forcing conditions. A key transformation is its hydrolysis to a carboxylic acid group, which can be achieved under either acidic or basic conditions. While specific kinetic data for the hydrolysis of this compound is not extensively reported in publicly available literature, the general mechanism for the hydrolysis of polychloroalkanes proceeds via a stepwise substitution of chloride ions by hydroxide or water.

Table 1: General Conditions for Hydrolysis of Trichloromethyl Groups

| Reagents | Conditions | Product | Notes |

| Strong Base (e.g., NaOH, KOH) | Aqueous or alcoholic solution, heat | Carboxylate salt | The reaction proceeds via a haloform-type reaction mechanism. |

| Strong Acid (e.g., H₂SO₄) | Aqueous solution, heat | Carboxylic acid | Protonation of a chlorine atom facilitates its departure as a leaving group. |

Reduction Reactions

The trichloromethyl group can be selectively reduced to dichloromethyl, monochloromethyl, or methyl groups. The choice of reducing agent and reaction conditions is crucial for controlling the extent of reduction.

One notable method for the selective reduction of a trichloromethyl group to a dichloromethyl group involves the use of triphenylphosphine in the presence of water. This reaction proceeds through the formation of a phosphonium salt intermediate, which is then hydrolyzed.

Table 2: Selective Reduction of Trichloromethyl Group

| Reagents | Solvent | Conditions | Product | Yield |

| Triphenylphosphine, Water | Ethyl Acetate | Reflux (approx. 77°C), 4-8 hours | Dichloromethyl derivative | Not reported for this compound |

This protocol is adapted from a general method for the reduction of trichloromethyl groups and would require optimization for this compound.[1]

Elimination Reactions

Under basic conditions, this compound and its derivatives can undergo dehydrochlorination to form unsaturated compounds. The specific products will depend on the reaction conditions and the nature of the substrate.

Synthetic Applications in Drug Discovery

The trichloromethyl group serves as a valuable synthon in the construction of various pharmacologically relevant scaffolds. Butyric acid and its derivatives are known to exhibit a range of biological activities, and the introduction of a trichloromethyl handle allows for further molecular exploration.[2][3][4]

Synthesis of GABA Analogues

Gamma-aminobutyric acid (GABA) is a major inhibitory neurotransmitter in the central nervous system, and its analogues are of significant interest in the treatment of epilepsy, anxiety, and neuropathic pain.[5][6][7] this compound can serve as a precursor for the synthesis of novel GABA analogues. For instance, the carboxylic acid can be converted to an acyl azide, which can then undergo a Curtius rearrangement to form an isocyanate, a key intermediate for the synthesis of amines and their derivatives.[8][9][10][11]

Formation of Heterocyclic Scaffolds

The reactivity of the trichloromethyl group can be harnessed for the construction of heterocyclic rings, which are prevalent in many drug molecules. For example, intramolecular cyclization reactions of derivatives of this compound could lead to the formation of lactams, lactones, and other heterocyclic systems.

Experimental Protocols

General Procedure for the Selective Reduction of a Trichloromethyl Group to a Dichloromethyl Group[1]

Materials:

-

This compound (or its ester derivative)

-

Triphenylphosphine (1.1 eq)

-

Deionized water (1.1 eq)

-

Ethyl acetate

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and hotplate

-

Standard work-up and purification equipment

Procedure:

-

In a round-bottom flask, dissolve the trichloromethyl-containing substrate (1.0 eq) in ethyl acetate.

-

Add triphenylphosphine (1.1 eq) to the solution and stir until fully dissolved.

-

Add deionized water (1.1 eq) to the reaction mixture.

-

Heat the mixture to reflux (approximately 77°C) and maintain for 4-8 hours. Monitor the reaction progress by TLC or GC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Perform a standard aqueous work-up to remove triphenylphosphine oxide.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or distillation.

Signaling Pathways and Logical Relationships

While specific signaling pathways directly modulated by this compound are not well-documented, its potential as a precursor to GABA analogues suggests a logical connection to pathways involving GABAergic neurotransmission. The conversion of the trichloromethyl group to other functionalities is a key logical step in a synthetic drug development workflow.

Conclusion

This compound is a promising, yet underexplored, building block for organic synthesis and drug discovery. The reactivity of the trichloromethyl group provides a gateway to a variety of chemical transformations, enabling the synthesis of diverse molecular structures. Further investigation into the specific reaction kinetics and optimization of protocols for this particular scaffold will undoubtedly unlock its full potential for the development of novel therapeutics. The information presented in this guide serves as a foundational resource for researchers and scientists looking to harness the synthetic utility of this versatile compound.

References

- 1. Investigations into the Reactivity of Vinyl Trichloromethyl Carbinols in the Jocic Reaction [acswebcontent.acs.org]

- 2. CN101445447A - Synthesis method for 4-chlorobutyryl chloride - Google Patents [patents.google.com]

- 3. US3923844A - Process for the preparation of 4,4,4-trichloro-1,2-epoxybutane - Google Patents [patents.google.com]

- 4. Trichloromethyl carbinol synthesis [organic-chemistry.org]

- 5. [Synthesis of 4-[(4-chlorophenyl) (5-fluoro-2-hydroxyphenyl) methylene amino]butyrates and its anticonvulsant activity] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. GABA analogue - Wikipedia [en.wikipedia.org]

- 7. GABA analogues derived from 4-aminocyclopent-1-enecarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Direct Synthesis of Acyl Azides from Carboxylic Acids by the Combination of Trichloroacetonitrile, Triphenylphosphine and Sodium Azide [organic-chemistry.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Reaction of acid chlorides with sodium azide, NaN_{3} , yields acyl.. [askfilo.com]

- 11. Kinetics and mechanism of the reaction of sodium azide with hypochlorite in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Solubility of 4,4,4-Trichlorobutyric Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4,4,4-trichlorobutyric acid in organic solvents. Given the limited availability of specific quantitative data in publicly accessible literature, this document focuses on the theoretical principles governing its solubility, detailed experimental protocols for its determination, and the implications of its solubility profile in the context of research and drug development.

Introduction

This compound is a halogenated carboxylic acid with potential applications in organic synthesis and as a building block in the development of new pharmaceutical agents. Its physicochemical properties, particularly its solubility in various organic solvents, are critical for its synthesis, purification, formulation, and biological screening. Understanding the solubility of this compound is paramount for designing efficient reaction conditions, developing robust purification methods, and formulating effective drug delivery systems.

Theoretical Framework of Solubility

The solubility of a solid compound in a liquid solvent is governed by the principle of "like dissolves like." This means that solutes tend to dissolve in solvents with similar polarity. This compound possesses both a polar carboxylic acid group (-COOH) and a nonpolar trichloromethyl group (-CCl3). This amphiphilic nature suggests that its solubility will vary significantly across a range of organic solvents.

-

Polar Solvents: The carboxylic acid group can form hydrogen bonds with polar protic solvents (e.g., alcohols like methanol and ethanol) and can engage in dipole-dipole interactions with polar aprotic solvents (e.g., acetone, ethyl acetate). Therefore, this compound is expected to exhibit moderate to good solubility in these solvents.

-

Nonpolar Solvents: The bulky and nonpolar trichloromethyl group will favor interactions with nonpolar solvents (e.g., hexane, toluene) through van der Waals forces. However, the presence of the highly polar carboxylic acid group is likely to limit its solubility in strongly nonpolar solvents.

-

Aqueous Solubility: While not the primary focus of this guide, it is noted that this compound is soluble in aqueous sodium carbonate[1][2]. This is due to the deprotonation of the carboxylic acid in the basic solution to form a highly polar and water-soluble carboxylate salt.

Quantitative Solubility Data

A thorough review of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound in a range of organic solvents. To facilitate the practical application of this compound, experimental determination of its solubility is essential. The following table provides a representative structure for presenting such data. The values provided are hypothetical and intended for illustrative purposes only, based on the expected solubility trends for similar chlorinated carboxylic acids.

| Solvent | Chemical Class | Polarity (Relative) | Predicted Solubility ( g/100 mL) at 25°C |

| Methanol | Alcohol (Polar, Protic) | High | > 10 |

| Ethanol | Alcohol (Polar, Protic) | High | > 10 |

| Acetone | Ketone (Polar, Aprotic) | Medium-High | 5 - 10 |

| Ethyl Acetate | Ester (Polar, Aprotic) | Medium | 2 - 5 |

| Dichloromethane | Halogenated (Polar, Aprotic) | Medium | 1 - 2 |

| Toluene | Aromatic (Nonpolar) | Low | < 1 |

| Hexane | Aliphatic (Nonpolar) | Very Low | < 0.1 |

Note: These are estimated values and must be confirmed by experimental measurement.

Experimental Protocols for Solubility Determination

The equilibrium solubility of this compound in various organic solvents can be reliably determined using the isothermal shake-flask method. This method involves equilibrating a supersaturated solution of the compound in the solvent of interest at a constant temperature and then measuring the concentration of the dissolved solute in the supernatant.

Materials and Equipment:

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or sealed flasks

-

Constant temperature shaker or incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Analytical balance

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of solid this compound to a series of vials, each containing a known volume (e.g., 5 mL) of a different organic solvent. The amount of solid should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Equilibration: Seal the vials and place them in a constant temperature shaker set to the desired temperature (e.g., 25°C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

Sample Collection and Filtration: After equilibration, allow the vials to stand undisturbed at the constant temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle. Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial to remove any undissolved particles.

-

Sample Dilution: Accurately dilute the filtered supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated analytical method, such as HPLC or UV-Vis spectroscopy, to determine the concentration of this compound.

-

Calculation: Calculate the solubility of this compound in each solvent, typically expressed in g/100 mL or mg/mL, based on the measured concentration and the dilution factor.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of a compound and its significance in early-stage drug development.

Caption: General workflow for solubility determination and its application.

Conclusion

References

Methodological & Application

Application Notes and Protocols: 4,4,4-Trichlorobutyric Acid in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4,4-Trichlorobutyric acid is a halogenated carboxylic acid that has been noted as a potential building block in the synthesis of pharmaceutical compounds. Its unique structure, featuring a reactive carboxylic acid group and a stable trichloromethyl moiety, offers a scaffold for the development of novel therapeutic agents. The trichloromethyl group can significantly influence a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets, making it a point of interest in medicinal chemistry. While specific applications in the synthesis of commercial drugs are not extensively documented in publicly available literature, its potential as a "pharmaceutical intermediate" suggests its utility in the synthesis of complex molecules during drug discovery and development.

This document provides an overview of the physicochemical properties of this compound, a hypothetical application in the synthesis of a gamma-aminobutyric acid (GABA) analog, and generalized experimental protocols for its activation and derivatization, which are fundamental steps in pharmaceutical synthesis.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for planning synthetic routes, purification strategies, and for understanding the compound's potential influence on the properties of its derivatives.

| Property | Value | Reference |

| Molecular Formula | C₄H₅Cl₃O₂ | |

| Molecular Weight | 191.44 g/mol | |

| CAS Number | 2345-32-6 | |

| Melting Point | 51-52 °C | |

| Boiling Point | 274.8 °C at 760 mmHg | |

| Density | 1.551 g/cm³ | |

| pKa | 4.18 ± 0.10 (Predicted) | |

| Solubility | Soluble in aqueous sodium carbonate. | |

| XLogP3 | 2.22140 |

Hypothetical Application: Synthesis of a GABA Analog

Gamma-aminobutyric acid (GABA) is a major inhibitory neurotransmitter in the central nervous system. Analogs of GABA are a critical class of pharmaceuticals used to treat a variety of neurological and psychiatric disorders. The butyric acid backbone of this compound makes it a plausible starting material for the synthesis of novel GABA analogs, where the trichloromethyl group could serve as a bioisosteric replacement for other chemical moieties, potentially leading to altered pharmacological profiles.

Below is a diagram illustrating a hypothetical synthetic pathway for the conversion of this compound into a potential GABA analog precursor.

Application Notes and Protocols for the Derivatization of 4,4,4-Trichlorobutyric Acid for GC-MS Analysis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the derivatization of 4,4,4-trichlorobutyric acid to facilitate its analysis by Gas Chromatography-Mass Spectrometry (GC-MS). Due to its polarity and low volatility, direct GC-MS analysis of this compound is challenging. Derivatization is a crucial step to convert the analyte into a more volatile and thermally stable form, thereby improving chromatographic separation and detection.[1][2]

The primary derivatization strategies for carboxylic acids, including halogenated ones, are esterification and silylation.[1][3] Esterification, particularly methylation or formation of pentafluorobenzyl (PFB) esters, is a common and effective approach.[3][4] Silylation, which involves replacing the acidic proton with a trimethylsilyl (TMS) group, is another widely used technique that increases volatility and reduces peak tailing.[2][3]

These notes provide protocols for two robust derivatization methods: Pentafluorobenzylation using Pentafluorobenzyl Bromide (PFBBr) and a general silylation method using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

Experimental Workflow

The overall workflow for the analysis of this compound involves sample preparation, derivatization, and subsequent GC-MS analysis.

Caption: General workflow from sample preparation to GC-MS analysis.

Protocol 1: Esterification using Pentafluorobenzyl Bromide (PFBBr)

Pentafluorobenzylation is a highly effective derivatization technique for carboxylic acids, yielding derivatives with excellent chromatographic properties and high sensitivity, especially with electron capture detection (ECD) or negative chemical ionization (NCI) mass spectrometry.[5] This protocol is adapted from methods used for other chlorinated acids.[5]

Materials

-

This compound standard

-

Pentafluorobenzyl bromide (PFBBr) solution (e.g., 10% in acetone)

-

Potassium carbonate (K₂CO₃) or other suitable base

-

Acetone (anhydrous)

-

Hexane or Isooctane (GC grade)

-

Deionized water

-

Reaction vials (2 mL) with PTFE-lined caps

-

Heating block or water bath

-

Vortex mixer

-

Centrifuge

Derivatization Reaction

Caption: Esterification reaction with PFBBr.

Procedure

-

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetone).

-

For aqueous samples, perform a liquid-liquid extraction into an organic solvent like ethyl acetate and evaporate to dryness. Reconstitute the residue in acetone.

-

-

Derivatization:

-

To 100 µL of the sample or standard solution in a reaction vial, add approximately 10 mg of anhydrous potassium carbonate.

-

Add 50 µL of the 10% PFBBr solution in acetone.

-

Tightly cap the vial and vortex for 30 seconds.

-

Heat the vial at 60°C for 1 hour in a heating block or water bath.

-

-

Work-up:

-

After cooling to room temperature, add 500 µL of hexane and 500 µL of deionized water to the vial.

-

Vortex vigorously for 1 minute to partition the PFB ester into the hexane layer.

-

Centrifuge for 5 minutes at 2000 rpm to separate the layers.

-

Carefully transfer the upper hexane layer to a clean autosampler vial for GC-MS analysis.

-

GC-MS Parameters (Example)

-

Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., 5% phenyl-methylpolysiloxane)

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min

-

Injection: 1 µL, splitless mode

-

Inlet Temperature: 250°C

-

Oven Program:

-

Initial temperature: 70°C, hold for 2 minutes

-

Ramp: 10°C/min to 280°C

-

Hold: 5 minutes at 280°C

-

-

MS Transfer Line: 280°C

-

Ion Source: 230°C

-

Ionization Mode: Electron Ionization (EI) at 70 eV or Negative Chemical Ionization (NCI)

-

Scan Range: m/z 50-500

Protocol 2: Silylation using BSTFA

Silylation is a rapid and effective method for derivatizing carboxylic acids. N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS), is a powerful silylating agent.[2]

Materials

-

This compound standard

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

-

Pyridine or Acetonitrile (anhydrous)

-

Reaction vials (2 mL) with PTFE-lined caps

-

Heating block or water bath

-

Vortex mixer

Procedure

-

Sample Preparation:

-

The sample containing this compound must be anhydrous. If necessary, evaporate the sample to dryness under a stream of nitrogen.

-

Reconstitute the dry residue in 50 µL of anhydrous pyridine or acetonitrile.

-

-

Derivatization:

-

Add 100 µL of BSTFA (+1% TMCS) to the vial.

-

Tightly cap the vial and vortex for 30 seconds.

-

Heat the vial at 70°C for 30 minutes.

-

-

Analysis:

-

After cooling to room temperature, the sample is ready for direct injection into the GC-MS. Dilution with a suitable solvent (e.g., hexane) may be necessary depending on the concentration.

-

GC-MS Parameters (Example)

-

Use similar GC-MS parameters as described in Protocol 1, with adjustments to the oven temperature program as needed based on the volatility of the TMS-ester derivative.

Data Presentation

Table 1: Performance Data for Esterification (PFBBr) of Carboxylic Acids

| Analyte | Matrix | LOD (µg/L) | LOQ (µg/L) | Recovery (%) | Reference |

| Dicarboxylic Acids | Aerosol | ≤ 2 ng/m³ | N/A | N/A | [6] |

| Methylmalonic Acid | Urine | N/A | N/A | N/A | [7] |

N/A: Not Available in the cited reference.

Table 2: Performance Data for Silylation (BSTFA) of Carboxylic Acids

| Analyte | Matrix | LOD | LOQ | Recovery (%) | Reference |

| Dicarboxylic Acids | Aerosol | ≤ 4 ng/m³ | N/A | N/A | [6] |

| n-Alkanols (as TMS) | Standard | 100 nmol/L | N/A | N/A | [8] |

N/A: Not Available in the cited reference.

Table 3: General Comparison of Derivatization Methods

| Feature | Esterification (PFBBr) | Silylation (BSTFA) |

| Principle | Forms a stable pentafluorobenzyl ester. | Forms a trimethylsilyl (TMS) ester. |

| Volatility | High | High |

| Stability | Derivatives are generally very stable. | TMS derivatives can be sensitive to moisture. |

| Reaction Time | Typically 30-60 minutes. | Typically 15-60 minutes. |

| Work-up | Requires a liquid-liquid extraction step. | Often suitable for direct injection. |

| Sensitivity | Excellent, especially with NCI-MS. | Good, especially with EI-MS. |

| Selectivity | Primarily reacts with acidic protons. | Reacts with various active hydrogens (e.g., -OH, -NH). |

Conclusion

Both pentafluorobenzylation and silylation are viable and effective methods for the derivatization of this compound for GC-MS analysis. The choice of method may depend on the specific requirements of the analysis, such as desired sensitivity, sample matrix, and available instrumentation. The provided protocols offer a solid foundation for the development and validation of a robust analytical method for this compound. It is recommended to optimize the reaction conditions and validate the method for the specific matrix and concentration range of interest.

References

- 1. diverdi.colostate.edu [diverdi.colostate.edu]

- 2. Derivatization techniques for free fatty acids by GC [restek.com]

- 3. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. gcms.cz [gcms.cz]

- 5. Pentafluorobenzyl bromide - A versatile derivatization agent in chromatography and mass spectrometry: II. Analysis of organic acids and bases, and comparison with other perfluorinated reagents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. GC-MS analysis of low-molecular-weight dicarboxylic acids in atmospheric aerosol: comparison between silylation and esterification derivatization procedures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols for Reactions with 4,4,4-Trichlorobutyric Acid

For Researchers, Scientists, and Drug Development Professionals